Aucubin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Aucubin has been found to have anti-inflammatory properties. It has been used in studies to investigate its effects on inflammatory pain induced by complete Freund’s adjuvant (CFA). The studies involved behavioral tests to evaluate mechanical and thermal hyperalgesia as well as anxiety-like behaviors in mice .

- The results showed that Aucubin significantly ameliorated pain and anxiety-like behaviors induced by CFA in mice and reduced spinal inflammation .

- Aucubin has been reported to have antioxidant properties. It has been used in studies to investigate its effects on oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury .

- The results showed that Aucubin enhanced the translocation of Nrf2 into the nucleus, activated antioxidant enzymes, suppressed excessive generation of reactive oxygen species (ROS), and reduced cell apoptosis both in vitro and in vivo experiments .

- Aucubin has been found to have anxiolytic and antidepressant properties. It has been used in studies to investigate its effects on anxiety and depression in mice. The studies involved the use of elevated plus maze (EPM), light/dark box, forced swimming, and tail suspension tests .

- The results showed that Aucubin significantly reduced the duration of immobility in the forced swimming and tail suspension tests, indicating potential anxiolytic and antidepressant activities .

- Aucubin has been reported to have antidiabetic properties. It has been used in studies to investigate its effects on type 2 diabetes mellitus (DM). The studies involved the use of carbohydrate-hydrolyzing enzyme inhibitor, acarbose .

- The results showed that Aucubin significantly inhibited the enzyme in a dose-dependent manner, indicating potential antidiabetic activities .

- Aucubin has been reported to have antimicrobial properties. It has been used in studies to investigate its effects on oral wound healing. The studies involved the use of 0.1% aucubin solution on oral wound healing in mice .

- The results showed that Aucubin may be useful for oral wound healing and can be applied as a topical agent to oral wounds .

Anti-inflammatory Application

Antioxidant Application

Anxiolytic and Antidepressant Application

Antidiabetic Application

Antifibrotic Application

Antimicrobial Application

Aucubin is an iridoid glycoside, a type of secondary metabolite commonly found in various plant species, including Eucommia ulmoides, Aucuba japonica, and several members of the Plantago genus. This compound features a cyclopentanopyran skeleton and contains a glucose moiety linked via an oxygen bond, which classifies it as a glycoside. Aucubin serves as a defensive compound in plants, deterring herbivores by inhibiting their growth rates .

Aucubin is known for its instability, particularly under acidic conditions where it can deglycosylate to form its aglycone, aucubigenin. This transformation is essential for its biological activity, as the aglycone form is more readily absorbed and utilized by living organisms .

Aucubin's diverse biological activities are attributed to its various mechanisms of action:

- Antioxidant activity: Aucubin acts as a free radical scavenger, protecting cells from oxidative damage [].

- Anti-inflammatory activity: It may suppress the production of inflammatory mediators, reducing inflammation [].

- Anticancer properties: Studies suggest aucubin might induce cancer cell death through various mechanisms [].

Aucubin has been extensively studied for its wide range of biological activities. Key effects include:

- Antioxidant Properties: Aucubin scavenges reactive oxygen species and enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase.

- Anti-inflammatory Effects: It inhibits the secretion of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.

- Neuroprotective Effects: Aucubin has been shown to protect neuronal cells from oxidative stress.

- Antidiabetic Activity: It improves insulin sensitivity and reduces blood glucose levels in diabetic models.

- Hepatoprotective Effects: Aucubin protects liver cells from damage caused by toxins and oxidative stress .

Aucubin can be synthesized through various biosynthetic pathways involving enzymatic reactions. The biosynthesis typically begins with geranyl pyrophosphate, which undergoes cyclization and hydroxylation to form the iridoid structure. Subsequent glycosylation adds the glucose moiety, yielding aucubin. Different plant species may employ distinct pathways for aucubin synthesis, reflecting their unique enzymatic capabilities .

Laboratory synthesis can also be achieved through chemical methods, including:

- Enzymatic Hydrolysis: Breaking the glycosidic bond to yield aucubigenin.

- Reduction Reactions: Modifying the dihydropyran ring structure to enhance biological activity .

Due to its diverse biological effects, aucubin has potential applications in:

- Pharmaceuticals: As an ingredient in formulations targeting inflammation, oxidative stress-related diseases, and metabolic disorders.

- Nutraceuticals: Used in dietary supplements for its health-promoting properties.

- Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging benefits .

Research indicates that aucubin interacts with various cellular pathways:

- It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, enhancing cellular defense mechanisms against oxidative damage.

- Aucubin influences the balance between pro-apoptotic and anti-apoptotic proteins by regulating Bcl-2 and Bax levels, which is crucial in cancer therapy contexts .

Studies on drug interactions suggest that while aucubin is generally well-tolerated with minimal adverse effects reported, further clinical investigations are necessary to fully understand its pharmacokinetics and potential interactions with other medications .

Aucubin shares structural similarities with other iridoid glycosides but possesses unique features that distinguish it from these compounds. Here are some similar compounds:

Comparison TableCompound Structure Type Key Activities Unique Features Aucubin Iridoid Glycoside Antioxidant, anti-inflammatory High stability at neutral pH Agnuside Iridoid Glycoside Similar to aucubin Contains additional p-hydroxybenzoic acid Loganin Iridoid Glycoside Neuroprotective Lacks significant anti-inflammatory effects Geniposide Iridoid Glycoside Hepatoprotective Different biosynthetic pathway

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Aucubin | Iridoid Glycoside | Antioxidant, anti-inflammatory | High stability at neutral pH |

| Agnuside | Iridoid Glycoside | Similar to aucubin | Contains additional p-hydroxybenzoic acid |

| Loganin | Iridoid Glycoside | Neuroprotective | Lacks significant anti-inflammatory effects |

| Geniposide | Iridoid Glycoside | Hepatoprotective | Different biosynthetic pathway |

Cyclopenta[c]pyran Skeleton Analysis

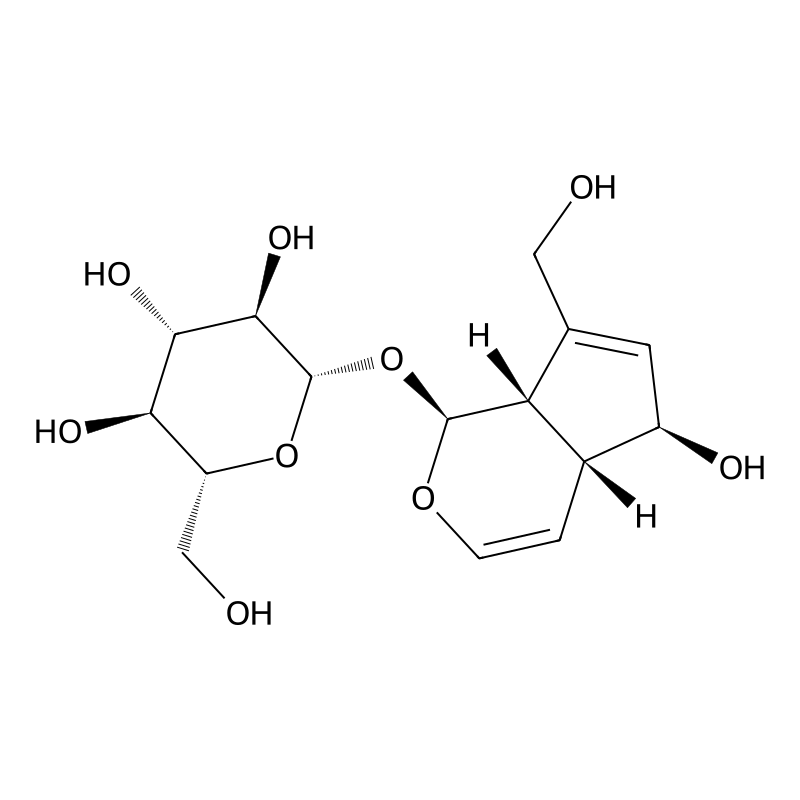

Aucubin, with the chemical formula C15H22O9 and molecular weight of 346.33 grams per mole, possesses a characteristic cyclopenta[c]pyran skeletal framework that is fundamental to the iridoid glycoside structural family [1] [2] [3]. The cyclopenta[c]pyran structure consists of a fused five-membered cyclopentane ring and a six-membered dihydropyran ring, forming the core aglycone unit known as aucubigenin [4] [5] [6].

X-ray crystallographic analysis has provided detailed structural elucidation of the cyclopenta[c]pyran skeleton in aucubin. Crystals of aucubin are orthorhombic with space group P21212, wherein both the cyclopentane ring and pyran ring adopt envelope conformations [4] [5]. This envelope conformation represents a non-planar three-dimensional arrangement where the rings are puckered, contributing to the overall stereochemical configuration of the molecule [2].

The skeletal framework exhibits significant conformational characteristics that define its three-dimensional structure. The stereochemical configurations at positions C5 and C9 result in cis fused rings, which are common to all iridoids containing carbocyclic or seco-skeleton forms in non-rearranged configurations [2]. The absolute configurations of the stereogenic centers have been determined through X-ray diffraction analysis, establishing the precise spatial arrangement of atoms within the cyclopenta[c]pyran framework [4] [5].

Aucubin contains ten carbons within its cyclopenta[c]pyran structure, with the C11 carbon position being absent, which is characteristic of this particular iridoid subclass [2]. The systematic IUPAC name, (2S,3R,4S,5S,6R)-2-{[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol, reflects the complete stereochemical designation of all chiral centers within the molecular framework [1] [7].

Glycosidic Bond Dynamics

The glycosidic bond in aucubin represents a critical structural feature connecting the cyclopenta[c]pyran aglycone (aucubigenin) to the glucose moiety through an O-glycosidic linkage [8] [9]. This β-O-glycosidic bond is formed between the anomeric carbon of the glucose unit and the hydroxyl group at position C1 of the aucubigenin aglycone, creating a stable glycosidic connection that significantly influences the compound's physicochemical properties and biological activity [2] [9].

The glycosidic bond dynamics involve complex hydrolysis mechanisms that can occur both enzymatically and non-enzymatically under specific conditions. The hydrolysis of this glycosidic linkage follows established mechanistic pathways involving nucleophilic substitution processes [10] [11]. Under acidic conditions, the glycosidic bond undergoes acid-catalyzed hydrolysis through protonation of the glycosidic oxygen, which destabilizes the bond and facilitates heterolytic cleavage with water acting as a nucleophile [10] [12].

Enzymatic hydrolysis of the aucubin glycosidic bond is primarily mediated by β-glucosidase enzymes, which specifically cleave β-glycosidic linkages [13] [14]. These enzymes utilize a two-step catalytic mechanism involving the formation of a glycosyl-enzyme intermediate, followed by hydrolysis to release the free aglycone and glucose [15]. The β-glucosidase-catalyzed hydrolysis of aucubin has been demonstrated in plant systems, where the enzyme exhibits high activity toward aucubin as a substrate [13].

The glycosidic bond stability is pH-dependent, with rapid degradation occurring under strongly acidic conditions. The degradation follows pseudo-first-order kinetics, with half-lives of 5.02, 5.78, and 14.84 hours at pH values of 1.2, 1.6, and 2.0, respectively, at 37°C [16] [17]. However, the glycosidic bond demonstrates enhanced stability at pH levels above 3.0, where degradation becomes significantly slower [18].

The dynamics of the glycosidic bond are also influenced by temperature and ionic strength. Higher temperatures accelerate bond hydrolysis, while increased ionic strength can affect the degradation rate under specific pH conditions [17]. The activation energy for aucubin degradation has been calculated to be between 22.0 and 24.3 kilocalories per mole, depending on the pH conditions [17].

Molecular Formula and Physicochemical Properties

Solubility and Stability Profiles

Aucubin exhibits distinctive solubility characteristics that reflect its glycosidic nature and polar molecular structure. The compound demonstrates variable solubility in different solvents, with water solubility reported as 15 milligrams per milliliter (43.31 millimolar) at 25°C [19]. In organic solvents, aucubin shows enhanced solubility, particularly in dimethyl sulfoxide (DMSO) at 69 milligrams per milliliter (199.23 millimolar) and approximately 30 milligrams per milliliter in dimethyl formamide [20] [19] [21]. The compound is reported as insoluble in ethanol [19], which reflects its hydrophilic character due to the multiple hydroxyl groups present in both the glucose moiety and the aglycone portion.

The aqueous solubility of aucubin in phosphate-buffered saline at pH 7.2 is approximately 10 milligrams per milliliter [20]. However, alternative sources report significantly lower water solubility at 3.56 × 10^-5^ milligrams per liter at 20°C [8] [9], indicating potential variations in measurement conditions or methodologies. The logarithmic partition coefficient (logP) value of -3.49 confirms the hydrophilic nature of aucubin [8] [9].

The stability profile of aucubin reveals significant pH-dependent characteristics. The compound demonstrates optimal stability at pH 10, while exhibiting rapid degradation under acidic conditions [17]. At pH values of 1.2, 1.6, and 2.0, aucubin undergoes rapid degradation with half-lives of 5.1, 5.8, and 14.8 hours, respectively, at 37°C [16]. The degradation kinetics follow pseudo-first-order mechanisms under these conditions [17].

Thermal stability studies indicate that aucubin maintains stability in plasma for at least 6 hours at 37°C [18]. The compound exhibits thermal decomposition characteristics, with a melting point reported between 181°C and 184°C [9] [22]. Thermal gravimetric analysis has revealed that aucubin is a polymorphous material that undergoes crystal form changes and decomposition during the melting process [23]. The activation energy for thermal degradation has been determined to be 138.75 kilojoules per mole using Kissinger's equation [23].

Storage recommendations for aucubin include maintenance at -20°C under desiccated conditions to ensure long-term stability [21]. Stock solutions prepared in organic solvents can be stored below -20°C for several months, though same-day preparation and use are recommended for optimal results [21].

Deglycosylation to Aucubigenin

The deglycosylation of aucubin to its aglycone form, aucubigenin, represents a fundamental transformation that significantly alters the compound's molecular properties and biological activity. Aucubigenin possesses the molecular formula C9H12O4 with a molecular weight of 184.19 grams per mole [24] [6], reflecting the loss of the glucose moiety (C6H10O5, 162.14 grams per mole) during the deglycosylation process.

The deglycosylation mechanism proceeds through hydrolytic cleavage of the β-O-glycosidic bond connecting the glucose unit to the cyclopenta[c]pyran aglycone. This transformation can occur through both enzymatic and non-enzymatic pathways, depending on the reaction conditions [9]. Enzymatic deglycosylation is primarily mediated by β-glucosidase enzymes, which exhibit high specificity for the β-glycosidic linkage in aucubin [13] [14].

X-ray crystallographic analysis of aucubigenin reveals that the aglycone crystallizes in a monoclinic space group P21, with both cyclopentane and pyran rings maintaining envelope conformations similar to those observed in the parent glycoside [4] [5] [24]. The absolute configurations of all stereogenic centers are preserved during the deglycosylation process, maintaining the (1R,4aR,5S,7aS) configuration of the aucubigenin framework [6].

The structural characteristics of aucubigenin include the presence of three hydroxyl groups: one at position C1, one at position C5, and one associated with the hydroxymethyl group at position C7 [6]. These hydroxyl groups contribute to the compound's ability to form extensive hydrogen bonding networks, as evidenced by the observation of significant O-H···O hydrogen bonding interactions in the crystal lattice structure [24] [4].

The deglycosylation process results in significant changes to the physicochemical properties of the molecule. While aucubin exhibits high water solubility due to its glycosidic nature, aucubigenin demonstrates reduced hydrophilicity and altered membrane permeability characteristics. This transformation is crucial for biological activity, as aucubin only exhibits biological effects when converted to its aglycone form through deglycosylation, either in vivo or in vitro [9] [18].

The deglycosylation reaction can be monitored and characterized using various analytical techniques. High-performance liquid chromatography provides separation and quantification of both the parent glycoside and the resulting aglycone [17]. Mass spectrometric analysis confirms the molecular weight reduction from 346.33 to 184.19 grams per mole, corresponding to the loss of the glucose unit [8] [24].

| Parameter | Aucubin | Aucubigenin | Reference |

|---|---|---|---|

| Molecular Formula | C15H22O9 | C9H12O4 | [1] [24] [6] |

| Molecular Weight (g/mol) | 346.33 | 184.19 | [1] [24] [6] |

| Crystal System | Orthorhombic | Monoclinic | [4] [5] |

| Space Group | P212121 | P21 | [4] [5] |

| Water Solubility (mg/mL) | 15 | Not determined | [19] |

| DMSO Solubility (mg/mL) | 69 | Not determined | [19] |

| Melting Point (°C) | 181-184 | Not determined | [9] [22] |

The biosynthesis of aucubin begins with the formation of geranyl pyrophosphate, the universal monoterpene precursor, through either the mevalonate pathway in the cytosol or the methylerythritol phosphate pathway in plastids [1] [2] [4]. Geranyl pyrophosphate serves as the foundational building block for all iridoid compounds, including aucubin [1] [2].

Mevalonate Pathway Contribution

The mevalonate pathway operates in the cytosol and involves six sequential enzymatic steps [5] [6]. The pathway initiates with acetyl-CoA acetyltransferase catalyzing the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA [5]. Hydroxymethylglutaryl-CoA synthase subsequently converts acetoacetyl-CoA and acetyl-CoA into hydroxymethylglutaryl-CoA, which serves as the substrate for the rate-limiting enzyme hydroxymethylglutaryl-CoA reductase [5] [6].

The committed step involves hydroxymethylglutaryl-CoA reductase reducing hydroxymethylglutaryl-CoA to mevalonic acid using two molecules of nicotinamide adenine dinucleotide phosphate [5]. Sequential phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase convert mevalonic acid to mevalonate-5-diphosphate [5]. The final step involves mevalonate diphosphate decarboxylase, which performs an ATP-dependent decarboxylation to yield isopentenyl diphosphate [5] [6].

| Table 1: Key Enzymes in Aucubin Biosynthesis Pathway | ||||

|---|---|---|---|---|

| Enzyme | Enzyme Commission Number | Substrate | Product | Cellular Location |

| Acetyl-CoA acetyltransferase | EC 2.3.1.9 | Acetyl-CoA | Acetoacetyl-CoA | Cytosol |

| Hydroxymethylglutaryl-CoA synthase | EC 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Cytosol |

| Hydroxymethylglutaryl-CoA reductase | EC 1.1.1.34 | HMG-CoA | Mevalonic acid | Cytosol |

| Mevalonate kinase | EC 2.7.1.36 | Mevalonic acid | Mevalonate-5-phosphate | Cytosol |

| Phosphomevalonate kinase | EC 2.7.4.2 | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | Cytosol |

| Mevalonate diphosphate decarboxylase | EC 4.1.1.33 | Mevalonate-5-diphosphate | Isopentenyl diphosphate | Cytosol |

Methylerythritol Phosphate Pathway Integration

The methylerythritol phosphate pathway, localized in plastids, provides an alternative route for isopentenyl diphosphate and dimethylallyl diphosphate formation [4] [7] [6]. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as starting materials and involves seven enzymatic steps [6] [8]. Research has demonstrated that both pathways contribute to monoterpene biosynthesis, with evidence of cross-talk occurring unidirectionally from plastids to cytosol [4] [7].

Studies using stable isotope-labeled precursors have shown that the methylerythritol phosphate pathway can provide isopentenyl diphosphate for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis [4] [7]. The trafficking of isoprenoid intermediates from plastids to cytosol competes with the flux to geranyl pyrophosphate formation, creating a regulatory mechanism that influences monoterpene production [4].

Geranyl Pyrophosphate Formation and Utilization

Geranyl pyrophosphate formation occurs through the condensation of isopentenyl diphosphate and dimethylallyl diphosphate, catalyzed by geranyl diphosphate synthase [9] [10]. This reaction takes place in plastids and represents the first committed step toward monoterpene production [11] [10]. The enzyme exhibits specificity for ten-carbon chain formation, distinguishing it from farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase [9].

Geranyl pyrophosphate serves as the immediate precursor for geraniol formation through the action of geraniol synthase [12] [11] [3]. This terpene synthase catalyzes the hydrolysis of the pyrophosphate ester bond, releasing geraniol as the first committed intermediate in iridoid biosynthesis [11] [13]. The stereochemistry of geraniol formation is critical for subsequent enzymatic transformations leading to aucubin production [11].

Enzymatic Mechanisms in Iridoid Skeleton Formation

The formation of the characteristic iridoid skeleton involves a series of oxidative transformations followed by a unique cyclization reaction that distinguishes iridoids from other monoterpenes [3] [14] [15]. This process requires the coordinated action of multiple enzymes, each contributing specific chemical modifications to achieve the final cyclopentanopyran structure [3] [15].

Geraniol Hydroxylation and Oxidation

The conversion of geraniol to the cyclization substrate begins with hydroxylation at the C-8 position, catalyzed by geraniol 8-hydroxylase, a cytochrome P450 enzyme [12] [11] [16]. This enzyme belongs to the CYP76 family and demonstrates remarkable substrate specificity for geraniol and related monoterpene alcohols [11] [16] [17]. The hydroxylation reaction requires molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors [16] [17].

Geraniol 8-hydroxylase exhibits broad substrate tolerance within the monoterpene alcohol family, accepting geraniol, nerol, and citronellol as substrates [16] [17]. The enzyme catalyzes ω-hydroxylation, introducing a hydroxyl group at the terminal carbon of the prenyl chain [16] [17]. This reaction represents a critical branch point, directing monoterpene metabolism toward iridoid formation rather than alternative monoterpene products [11].

The subsequent oxidation of 8-hydroxygeraniol to 8-oxogeranial is catalyzed by 8-hydroxygeraniol oxidase, a member of the short-chain dehydrogenase family [12] [11]. This enzyme performs two consecutive oxidation steps, first converting the primary alcohol to an aldehyde intermediate, then oxidizing the secondary alcohol to a ketone [11]. The dual oxidation creates the dialdehyde substrate essential for cyclization [11] [15].

Iridoid Synthase Mechanism and Specificity

Iridoid synthase represents the key enzyme responsible for forming the characteristic iridoid skeleton through a unique cyclization mechanism [3] [14] [15]. This enzyme belongs to the progesterone 5β-reductase/iridoid synthase family of short-chain alcohol dehydrogenases [3] [14]. The enzyme catalyzes the reduction of 8-oxogeranial to form a reactive enol or enolate intermediate that subsequently cyclizes to produce nepetalactol and iridodial [3] [15].

Mechanistic studies using substrate analogs have provided evidence that iridoid synthase employs a Michael addition reaction rather than a Diels-Alder mechanism for cyclization [15]. The enzyme reduces the aldehyde functionality of 8-oxogeranial, generating an 8-oxocitronellyl enol intermediate that undergoes intramolecular cyclization [15]. This mechanism explains the formation of both open-chain and cyclic products observed in enzymatic reactions [15].

Crystal structure analysis has revealed that iridoid synthase lacks the classical tyrosine/lysine/serine catalytic triad found in most short-chain dehydrogenases, retaining only the essential tyrosine residue [18] [19] [20]. The substrate binding pocket accommodates 8-oxogeranial in an extended conformation, with both aldehyde termini forming hydrogen bonds with active site residues [18] [20]. Mutagenesis studies have identified critical residues for substrate specificity and catalytic activity [18] [19] [20].

| Table 2: Substrate Specificity of Key Iridoid Biosynthesis Enzymes | |||

|---|---|---|---|

| Enzyme | Substrate | Relative Activity (%) | Product Formed |

| Iridoid Synthase | 8-oxogeranial | 100 | Nepetalactol/Iridodial |

| Iridoid Synthase | Substrate analog 5 (fluorinated) | 15 | Linear reduction product only |

| Iridoid Synthase | Substrate analog 6 (modified) | 75 | Cyclized product |

| Geraniol 8-hydroxylase | Geraniol | 100 | 8-hydroxygeraniol |

| Geraniol 8-hydroxylase | Nerol | 85 | 8-hydroxynerol |

| 8-hydroxygeraniol oxidase | 8-hydroxygeraniol | 100 | 8-oxogeranial |

Stereochemical Control and Product Distribution

The stereochemical outcome of iridoid synthase catalysis depends on the enzyme's ability to control the cyclization of the reactive enol intermediate [3] [15]. The enzyme produces both nepetalactol (closed lactol form) and iridodial (open aldehyde form), with the ratio dependent on reaction conditions and enzyme source [11] [15]. The stereochemistry at carbons 5 and 9 leads to cis-fused rings, a characteristic feature of all iridoids [1] [2].

Studies have demonstrated that the open and closed forms of the cyclization product equilibrate slowly, indicating that both forms are primary products of the enzymatic reaction rather than secondary equilibrium products [15]. This finding supports the Michael addition mechanism, as the Diels-Alder pathway would not involve the open form as an intermediate [15]. The presence of both stereoisomers reflects the inherent flexibility of the cyclization process and the enzyme's tolerance for alternative reaction pathways [15].

The progesterone 5β-reductase/iridoid synthase enzyme family exhibits varying degrees of activity toward both 8-oxogeranial and progesterone across different plant lineages [3] [14] [21]. Phylogenetic analysis reveals that these dual activities appear to have become specialized in specific angiosperm lineages, suggesting evolutionary optimization of enzyme function [3] [14] [21]. This specialization has contributed to the diversification of iridoid metabolites across the plant kingdom [3] [14].

O-Glycosylation and Post-Biosynthetic Modifications

The final steps in aucubin biosynthesis involve extensive post-biosynthetic modifications that convert the basic iridoid skeleton into the diverse array of iridoid glycosides found in nature [1] [22] [23]. These modifications include O-glycosylation, methylation, acetylation, and additional hydroxylation reactions that contribute to the structural diversity and biological activity of iridoid compounds [22] [23] [24].

UDP-Glucose:Iridoid Glucosyltransferase Activity

The critical glycosylation step in aucubin biosynthesis is catalyzed by UDP-glucose:iridoid glucosyltransferase, specifically the UGT85A24 enzyme characterized from Gardenia jasminoides [22] [25]. This enzyme demonstrates remarkable specificity for iridoid aglycones, preferentially glucosylating the 1-O-hydroxyl group of suitable substrates [22] [25]. The enzyme exhibits high activity toward 7-deoxyloganetin and genipin but shows reduced activity toward loganetin and no activity toward 7-deoxyloganetic acid [22] [25].

The specificity of UGT85A24 suggests that glucosylation occurs after methylation of 7-deoxyloganetic acid in the biosynthetic pathway [22] [25]. This temporal organization ensures proper substrate recognition and efficient conversion to the final glycosylated product [22]. The enzyme shows negligible activity toward non-iridoid substrates, indicating evolutionary specialization for iridoid metabolism [22] [25].

Transcriptional analysis has revealed that UGT85A24 expression correlates with iridoid accumulation in plant tissues and responds to methyl jasmonate treatment [22] [25]. This regulation suggests that glycosylation represents a controlled step in iridoid biosynthesis, potentially serving as a mechanism for regulating iridoid availability and biological activity [22] [26]. The enzyme's tissue-specific expression patterns align with sites of iridoid production and accumulation [22] [26].

Methylation and Acetylation Reactions

Post-biosynthetic modifications of iridoids involve multiple enzyme families that introduce diverse functional groups [23] [27]. O-methyltransferases, particularly loganic acid O-methyltransferase, catalyze the methylation of carboxyl groups at the C-11 position [23]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor and contribute to the structural diversification of iridoid compounds [23].

O-acetyltransferases represent another important enzyme family involved in iridoid modification [23]. These enzymes catalyze the acetylation of hydroxyl groups, creating acetate esters that can influence the biological activity and stability of iridoid compounds [23]. The expression patterns of O-acetyltransferase genes correlate with the accumulation of acetylated iridoid derivatives in plant tissues [23].

Cytochrome P450 enzymes, particularly members of the CYP71 family, contribute additional hydroxylation reactions that further diversify iridoid structures [23] [27]. These enzymes demonstrate tissue-specific expression patterns and substrate specificity that influences the final composition of iridoid mixtures in different plant organs [23]. The coordinated expression of these modification enzymes ensures the production of species-specific iridoid profiles [23].

| Table 3: Post-Biosynthetic Modifications in Iridoid Metabolism | ||||

|---|---|---|---|---|

| Modification Type | Enzyme Family | Substrate Example | Product Example | Cellular Location |

| O-glycosylation | UDP-glycosyltransferases | Aucubigenin | Aucubin | Cytosol/ER |

| O-methylation | O-methyltransferases | Loganic acid | Loganin | Cytosol |

| O-acetylation | O-acetyltransferases | Deacetyl asperulosidic acid | Asperulosidic acid | Cytosol |

| Hydroxylation | Cytochrome P450s | Bartsioside | Aucubin | ER membrane |

| Decarboxylation | Decarboxylases | Geniposidic acid | Geniposide | Cytosol |

Regulatory Mechanisms and Temporal Control

The regulation of post-biosynthetic modifications involves complex transcriptional and post-transcriptional mechanisms that coordinate enzyme expression with developmental programs and environmental responses [23] [26]. DNA methylation has been identified as one regulatory mechanism influencing iridoid glycoside synthesis genes [26]. Treatment with 5-azacytidine, a DNA methylation inhibitor, upregulates the expression of key biosynthetic enzymes and increases iridoid glycoside accumulation [26].

Spatial regulation of post-biosynthetic modifications creates tissue-specific patterns of iridoid accumulation [23] [26]. Genes involved in early biosynthetic steps show broad expression patterns, while modification enzymes demonstrate more restricted expression domains [23]. This spatial organization allows plants to produce different iridoid profiles in various organs, potentially serving distinct ecological functions [23].

The temporal regulation of post-biosynthetic modifications responds to developmental cues and environmental stresses [23] [26]. Methyl jasmonate treatment significantly upregulates both biosynthetic and modification enzymes, suggesting coordinated responses to herbivore attack [22] [26]. This inducible system allows plants to rapidly increase iridoid production when faced with biotic stresses [22] [26].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Azacyclonol

Use Classification

Dates

2: Lee GH, Lee MR, Lee HY, Kim SH, Kim HK, Kim HR, Chae HJ. Eucommia ulmoides cortex, geniposide and aucubin regulate lipotoxicity through the inhibition of lysosomal BAX. PLoS One. 2014 Feb 19;9(2):e88017. doi: 10.1371/journal.pone.0088017. eCollection 2014. PubMed PMID: 24586300; PubMed Central PMCID: PMC3929538.

3: Lee HY, Lee GH, Lee MR, Kim HK, Kim NY, Kim SH, Lee YC, Kim HR, Chae HJ. Eucommia ulmoides Oliver extract, aucubin, and geniposide enhance lysosomal activity to regulate ER stress and hepatic lipid accumulation. PLoS One. 2013 Dec 11;8(12):e81349. doi: 10.1371/journal.pone.0081349. eCollection 2013. PubMed PMID: 24349058; PubMed Central PMCID: PMC3859480.

4: Park KS. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes. Cytokine. 2013 Jun;62(3):407-12. doi: 10.1016/j.cyto.2013.04.005. Epub 2013 Apr 20. PubMed PMID: 23612013.

5: Lemus C, Poleschak M, Gailly S, Desage-El Murr M, Koch M, Deguin B. Lewis acid catalyzed enlargement of cyclic β-alkoxyenals and one-pot synthesis of polyfunctional enoxysilanes derived from aucubin with trimethylsilyldiazomethane. Chemistry. 2013 Apr 8;19(15):4686-90. doi: 10.1002/chem.201203968. Epub 2013 Feb 28. PubMed PMID: 23450668.

6: Zheng J, Liu D, Zhao SQ, Su J, Yan QP, Chen L, Xiao Y, Zhang CM. [Enzymatic extraction and antibacterial activity of aucubin from Eucommia ulmoides leaves]. Zhong Yao Cai. 2012 Feb;35(2):304-6. Chinese. PubMed PMID: 22822679.

7: Xue HY, Lu YN, Fang XM, Xu YP, Gao GZ, Jin LJ. Neuroprotective properties of aucubin in diabetic rats and diabetic encephalopathy rats. Mol Biol Rep. 2012 Oct;39(10):9311-8. doi: 10.1007/s11033-012-1730-9. Epub 2012 Jul 19. PubMed PMID: 22810648.

8: Xu W, Deng Z, Guo H, Ling P. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application. Biomed Chromatogr. 2012 Sep;26(9):1066-70. doi: 10.1002/bmc.1748. Epub 2011 Nov 23. PubMed PMID: 22113886.

9: Hajimehdipoor H, Shekarchi M, Piralihamedani M, Abedi Z, Zahedi H, Shekarchi M, Gohari AR. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. Iran J Pharm Res. 2011 Fall;10(4):705-10. PubMed PMID: 24250405; PubMed Central PMCID: PMC3813080.

Explore Compound Types